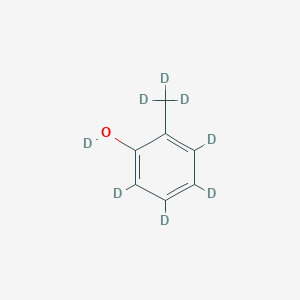

o-Cresol-d8

説明

Carboxylation of o-Cresol

An anaerobic consortium known for carboxylating phenol to benzoate was found to transform o-cresol into 3-methylbenzoic acid under methanogenic conditions. This transformation required proteose peptone and resulted in a transient intermediate, 4-hydroxy-3-methylbenzoic acid. The study also observed the conversion of o-cresol-6d to deuterated derivatives, indicating specific carboxylation and dehydroxylation pathways .

Synthesis of Salicylaldehyde from o-Cresol

The oxidation of o-cresol to salicylaldehyde was achieved using octahedral molecular sieve (OMS-2) catalysts impregnated with various metals. The Co/OMS-2 catalyst exhibited the highest activity and selectivity, achieving a 98% yield of salicylaldehyde under optimal conditions. The catalysts demonstrated good reusability and the process was noted for its atom economy and mild reaction conditions .

Solvent Effects on o-Cresol UV/Vis Absorption Spectra

The study of o-cresol in aromatic solvents like benzene and toluene revealed unique UV/Vis absorption spectra characterized by a sharp peak, in contrast to the broad double-peaks observed in non-aromatic solvents. Molecular dynamics simulations and electronic structure calculations suggested that π-complexation between o-cresol and aromatic solvents leads to a predominant cis configuration of o-cresol, influencing the absorption spectra .

Synthesis and Applications of o-Cresol

Various synthesis methods for o-cresol were discussed, including their advantages and disadvantages. The applications of o-cresol span across synthetic resin, agrochemicals, medicine, spices, dyestuffs, and antioxidants. The paper also proposed future development directions for o-cresol .

Structural and Torsional Analysis of o-Cresol

Microwave spectroscopy and ab initio calculations were used to study the structural and torsional properties of o-cresol and its deuterated form, o-cresol-OD. Two conformers, syn and anti, were identified, and their rotational constants and barriers to internal rotation were determined. The study provided detailed insights into the molecular structure of o-cresol .

Biodegradation of o-Cresol

A Pseudomonas spp. was found capable of aerobically degrading o-cresol, which is a toxic volatile organic compound (VOC) used in various industrial applications. Biological treatment methods, such as those utilizing specific microorganisms, are being researched to reduce o-cresol concentrations in wastewater .

Synthesis of o-Cresol Under Atmospheric Pressure

A synthesis method for o-cresol and m-cresol was developed using o-chlorotoluene and cesium hydroxide under atmospheric pressure. The reaction, facilitated by an 18-crown-6 phase-transfer catalyst, yielded a mixture of m-cresol and o-cresol with a total yield of 64% .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application

o-Cresol is a toxic substance with strong irritating and corrosive effects on skin and mucous membranes . This study investigates the effects of an o-Cresol spill on microbial communities in river sediments and adjacent soils .

Methods of Application or Experimental Procedures

The study used 16S rRNA sequencing and metagenomic techniques to elucidate the effects of the o-Cresol spill on microbial communities in river sediments and nearby soils .

Results or Outcomes

The o-Cresol spill induced an increase in the relative abundance of phyla Planctomycetes and Gemmatimonadetes, suggesting their resilience to o-Cresol-induced stress . The spill impaired the metabolic functions of microbes but triggered their defense mechanisms . Under o-Cresol pressure, microbial functions related to carbon fixation were upregulated and functions associated with sulfur metabolism were downregulated . The spill led to an increase in functional genes related to the conversion of o-Cresol to 3-methylcatechol .

Adsorption of o-Cresol on Activated Carbon

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

This study aims to apply an activated carbon on the adsorption of o-Cresol in an aqueous medium .

Methods of Application or Experimental Procedures

Activated carbon is prepared with chemical activation of olive pomace using H3PO4 . Various parameters influencing the adsorption were optimized, mainly the effect of the contact time, initial concentration of o-Cresol and pH of the solution .

Results or Outcomes

The experimental results show that the sorption equilibrium is reached within 60 min with an adsorption yields of 83.66% . The experimental adsorbed quantity of adsorbent is 3.82 mg/g with o-Cresol concentration of 50 mg/L, T = 30 °C and pH 2.6 for the better adsorption . The results revealed that the adsorption system followed the pseudo-second order model and the Freundlich model .

Determination of Cresols in Wastewater

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

In this study, a novel approach for the determination of cresols in wastewater was developed . This method is based on stir bar sorptive extraction combined with thermal desorption (TD)-gas chromatography triple quadrupole mass spectrometry (GC-MS/MS) .

Methods of Application or Experimental Procedures

The method involves effortless extraction followed by TD-GC-MS/MS detection . The design of experiment procedure was utilized for improved extraction and analytical conditions . The major sample extraction parameters (extraction time, salt addition, methanol content, pH, and stirring rate) and TD parameters (desorption flow, desorption temperature, desorption time, and cryo-focusing inlet temperature) were scrutinized and optimized .

Results or Outcomes

The proposed methodology presents good linearity (0.9909–0.9918), repeatability (11.5–15.1%), recovery (104.78 ± 0.27 to 106.19 ± 0.16%), and low detection limits (0.020–0.04 ng/mL) . The established method was employed to measure trace levels of cresols in several wastewater samples taken from Istanbul .

Impact of o-Cresol Spill on Microbial Communities

Specific Scientific Field

This application falls under the field of Environmental Microbiology .

Summary of the Application

This study investigates the effects of an o-Cresol spill on microbial communities in river sediments and adjacent soils .

Methods of Application or Experimental Procedures

The study used 16S rRNA sequencing and metagenomic techniques to elucidate the effects of the o-Cresol spill on microbial communities .

Results or Outcomes

The o-Cresol spill induced an increase in the relative abundance of phyla Planctomycetes and Gemmatimonadetes, suggesting their resilience to o-Cresol-induced stress . The spill impaired the metabolic functions of microbes but triggered their defense mechanisms . Under o-Cresol pressure, microbial functions related to carbon fixation were upregulated and functions associated with sulfur metabolism were downregulated . The spill led to an increase in functional genes related to the conversion of o-Cresol to 3-methylcatechol .

Removal of Phenolic Compounds from Aqueous Phase

Specific Scientific Field

This application falls under the field of Environmental Contamination and Toxicology .

Summary of the Application

This study evaluates the removal of phenolic compounds, including o-Cresol, from an aqueous solution using activated carbon (AC) coated with polymer supported iron nanoparticles (FeNPs) .

Methods of Application or Experimental Procedures

The study involves the use of AC coated with FeNPs for the adsorption of phenolic compounds from an aqueous solution . The efficiency of the adsorption process was evaluated under varying experimental conditions such as pH, temperature, adsorbent dosage, and contact time .

Results or Outcomes

The results showed that the percentage removal of o-cresol by AC and PVP supported FeNPs-coated-AC increases with increase in contact time . Cresols were effectively removed (90%) from the aqueous solution using AC coated with FeNPs .

Tolerance and Degradation of o-Cresol

Specific Scientific Field

This application falls under the field of Environmental Microbiology .

Summary of the Application

This study investigates the effects of an o-Cresol spill on microbial communities in river sediments and adjacent soils .

Methods of Application or Experimental Procedures

The study used 16S rRNA sequencing and metagenomic techniques to elucidate the effects of the o-Cresol spill on microbial communities .

Results or Outcomes

The o-Cresol spill induced an increase in the relative abundance of phyla Planctomycetes and Gemmatimonadetes, suggesting their resilience to o-Cresol-induced stress . The spill impaired the metabolic functions of microbes but triggered their defense mechanisms . Under o-Cresol pressure, microbial functions related to carbon fixation were upregulated and functions associated with sulfur metabolism were downregulated . The spill led to an increase in functional genes related to the conversion of o-Cresol to 3-methylcatechol .

Safety And Hazards

特性

IUPAC Name |

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-IWRLGKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583731 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Cresol-d8 | |

CAS RN |

203645-65-2 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

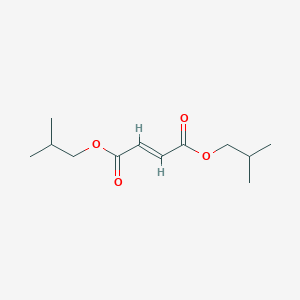

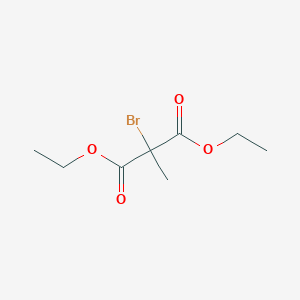

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。